Mechanism of Action: X5050 Induces REST Degradation, Unlike SCP1 Phosphatase Inhibitors
X5050 uniquely promotes the degradation of the REST protein via the ubiquitin-proteasome system, directly reducing REST protein levels. In contrast, SCP1 phosphatase inhibitors (e.g., GR-28, T-65) reduce REST transcriptional activity indirectly by modulating its phosphorylation state [1]. This fundamental mechanistic difference is quantifiable: X5050 at 50-100 μM achieves a 50% reduction in REST protein levels in cellular assays , whereas T-65 reduces REST protein levels in HEK293 cells with an EC50 of 1.5 μM, acting through a distinct covalent inhibition mechanism of the SCP1 phosphatase .
| Evidence Dimension | Mechanism and Effect on REST Protein |
|---|---|
| Target Compound Data | Promotes REST degradation; 50% REST protein reduction at 50-100 μM |
| Comparator Or Baseline | SCP1 inhibitors (T-65): Reduces REST protein levels via SCP1 inhibition; EC50 = 1.5 μM in HEK293 cells |
| Quantified Difference | Mechanistic divergence: X5050 targets REST directly for degradation; T-65 targets SCP1 phosphatase upstream. |
| Conditions | X5050: Cellular assays; T-65: HEK293 cells |
Why This Matters
This mechanistic distinction is critical for experimental design: X5050 serves as a direct probe of REST protein stability, while SCP1 inhibitors are probes for phosphatase activity, enabling orthogonal validation of REST pathway biology.
- [1] Charbord, J., et al. (2013). High throughput screening for inhibitors of REST in neural derivatives of human embryonic stem cells reveals a chemical compound that promotes expression of neuronal genes. Stem Cells, 31(9), 1816-1828. View Source
